molecular formula C21H16N2O4S B237849 N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

Cat. No. B237849
M. Wt: 392.4 g/mol
InChI Key: YRSUBPVRARNLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of various neurodegenerative diseases. The drug has been found to be effective in treating Alzheimer's disease, Huntington's disease, and Parkinson's disease.

Mechanism of Action

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide works by binding to metal ions, such as copper and zinc, and preventing their interaction with amyloid-beta and alpha-synuclein. This prevents the formation of toxic aggregates and reduces the neurotoxicity associated with these proteins. This compound also enhances the clearance of these proteins by promoting their degradation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. The drug has also been found to reduce the levels of amyloid-beta and alpha-synuclein in the brain, which are the hallmark proteins in these diseases. This compound has also been shown to reduce inflammation and oxidative stress, which are known to be involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its ability to cross the blood-brain barrier, which allows it to target the brain directly. Another advantage is its low toxicity and high selectivity for metal ions. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing. Another limitation is the lack of long-term safety data in humans.

Future Directions

There are several future directions for N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide research. One direction is to investigate the potential of this compound in other neurodegenerative diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. Another direction is to optimize the dosing regimen and delivery method to improve the efficacy of the drug. Additionally, further studies are needed to determine the long-term safety and tolerability of this compound in humans. Finally, the development of biomarkers to monitor the effects of this compound on disease progression would be beneficial for clinical trials.

Synthesis Methods

The synthesis of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves the condensation of 2-aminobenzofuran and 5-(hydroxymethyl)furfural in the presence of thiocarbamoyl chloride. The resulting compound is then purified using column chromatography to obtain this compound.

Scientific Research Applications

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. The drug has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the hallmark proteins in Alzheimer's disease and Parkinson's disease, respectively. This compound has also been shown to reduce the levels of metal ions, such as copper and zinc, which are known to be involved in the pathogenesis of neurodegenerative diseases.

properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[[4-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O4S/c24-12-16-9-10-18(26-16)13-5-7-15(8-6-13)22-21(28)23-20(25)19-11-14-3-1-2-4-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28)

InChI Key

YRSUBPVRARNLRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO

Origin of Product

United States

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